

GSK9311 epigenetic probe validation methods

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: GSK9311

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Validation Methods for GSK9311

GSK9311 is characterized as a less active analog of the active probe **GSK6853** and is used as a **negative control** to help confirm that observed biological effects are due to specific BRPF1 bromodomain inhibition and not from off-target interactions [1] [2] [3].

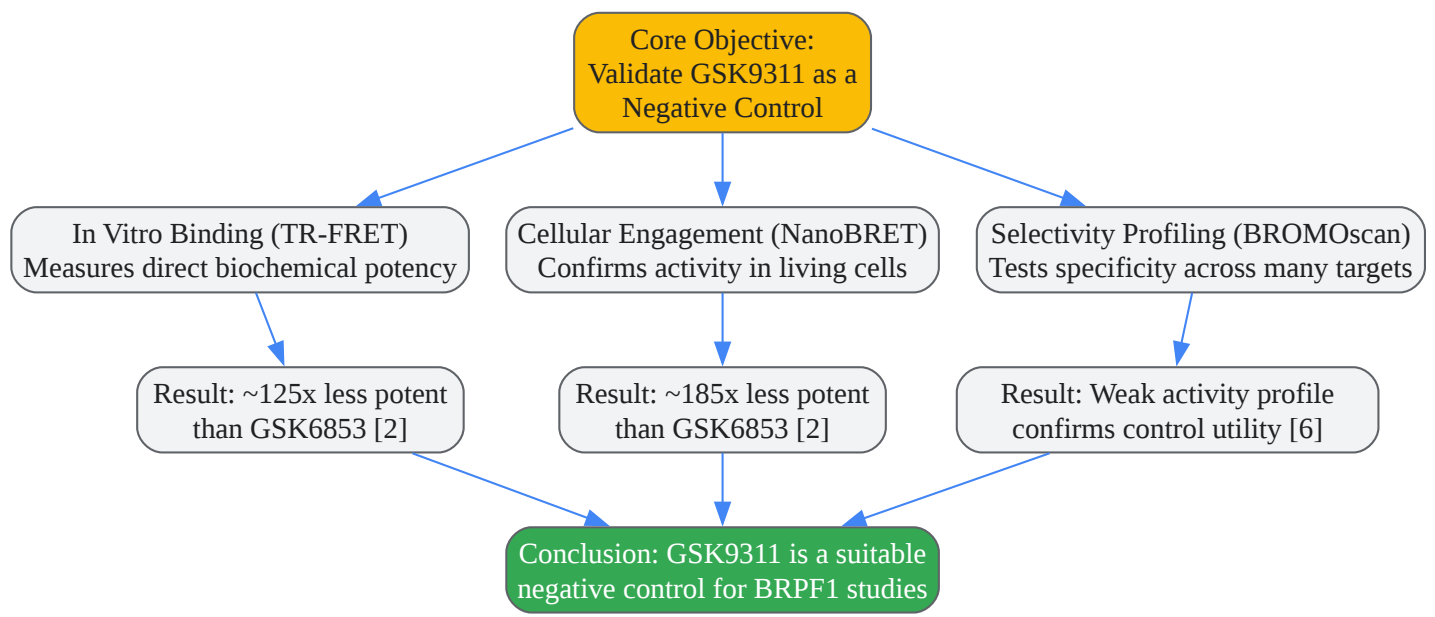
The primary validation data for **GSK9311** comes from the following key experiments, which are summarized in the table below alongside data for the active probe GSK6853 for context.

Assay Method	Description / Purpose	GSK6853 (Active Probe) Results	GSK9311 (Negative Control) Results
TR-FRET Binding Assay [2]	In vitro ligand competition binding assay to measure potency against the BRPF1 bromodomain.	pIC ₅₀ = 8.1 [2]	pIC ₅₀ = 6.0 [2]
Cellular NanoBRET Target Engagement [2]	Measures disruption of BRPF1 bromodomain interaction with histone H3.3 in living cells (HEK293).	IC ₅₀ = 20 nM [2]	IC ₅₀ = 3.7 µM [2]
BROMOScan Selectivity Profiling	A panel of 34-48 bromodomain binding	>1600-fold selectivity for BRPF1/2/3 over	Data not fully specified, but

Assay Method	Description / Purpose	GSK6853 (Active Probe) Results	GSK9311 (Negative Control) Results
[4] [5]	assays to determine selectivity over other bromodomains.	other bromodomains [5]	presented as a selective but weak binder [6]
Chemoproteomic Competition Binding [5]	Evaluates binding to full-length endogenous BRPF1 protein in HUT-78 cell lysate.	pIC ₅₀ = 8.6 (for endogenous BRPF1) [5]	Specific data not provided in results.

Understanding the Experimental Workflow

The validation of **GSK9311** relies on a direct comparison with GSK6853 across multiple assays. The following diagram illustrates the logical relationship and purpose of these key experiments.



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References

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To cite this document: Smolecule. [GSK9311 epigenetic probe validation methods]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b529519#gsk9311-epigenetic-probe-validation-methods>]

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